molecular formula C23H21F3N2O3S2 B4929354 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-phenylsulfanylethyl)acetamide

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-phenylsulfanylethyl)acetamide

Cat. No.: B4929354
M. Wt: 494.6 g/mol
InChI Key: JCDUMPPRDJONNJ-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-phenylsulfanylethyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenesulfonyl group, a trifluoromethyl group, and a phenylsulfanylethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-phenylsulfanylethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 3-(trifluoromethyl)aniline to form an intermediate, which is then reacted with 2-phenylsulfanylethylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-phenylsulfanylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfinyl derivatives .

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-phenylsulfanylethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-phenylsulfanylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and trifluoromethyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: Known for its use as a fluorinating reagent in organic synthesis.

    Benzenesulfonyl chloride: Commonly used in the synthesis of sulfonamides and other sulfonyl-containing compounds.

    2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-phenylsulfanylethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O3S2/c24-23(25,26)18-8-7-9-19(16-18)28(33(30,31)21-12-5-2-6-13-21)17-22(29)27-14-15-32-20-10-3-1-4-11-20/h1-13,16H,14-15,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDUMPPRDJONNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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